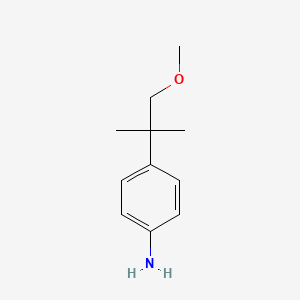

4-(1-methoxy-2-methylpropan-2-yl)aniline

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-methoxy-2-methylpropan-2-yl)aniline |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |

InChI Key |

CMGOTUISDFSPCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline typically involves the alkylation of phenylamine with 2-methoxy-1,1-dimethyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxy-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylamine derivatives depending on the reagent used.

Scientific Research Applications

4-(1-methoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-methoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methoxy-2-methylaniline ()

- Structure : A methoxy (–OCH3) and methyl (–CH3) group at the para and ortho positions, respectively.

- Key Differences : The absence of the branched ether chain reduces steric hindrance compared to 4-(1-methoxy-2-methylpropan-2-yl)aniline.

- Synthesis : Prepared via Pd-catalyzed cross-coupling (e.g., NaOtBu, Pd(dppf)Cl2·CH2Cl2, toluene, 100°C) .

- Crystallography: Dihedral angles between aromatic rings in derivatives (e.g., 87.78° in 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone) suggest planar deviations due to substituent interactions .

4-Methoxy-N-(2-methylprop-2-enyl)aniline ()

- Structure : Methoxy group at para position and a methylpropenyl (–CH2C(CH3)=CH2) substituent on the amine.

- Key Differences : The linear propenyl group offers less steric bulk than the branched ether in the target compound.

- Properties : Molecular weight 177.24 g/mol, LogP 2.756, indicating moderate lipophilicity .

4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline ()

- Structure : Chloro-methylpropan group attached via an oxadiazole ring.

- Key Differences : The oxadiazole ring introduces rigidity and electronic effects distinct from the ether chain in the target compound.

- Molecular Weight : 251.71 g/mol, higher due to the chlorine atom and heterocycle .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituent |

|---|---|---|---|---|

| This compound (Target) | C11H17NO2 | 195.26 (calculated) | ~2.8* | Branched ether (–OCH2C(CH3)2) |

| 4-Methoxy-2-methylaniline | C8H11NO | 137.18 | 1.2 | –OCH3, –CH3 |

| 4-Methoxy-N-(2-methylprop-2-enyl)aniline | C11H15NO | 177.24 | 2.756 | –OCH3, –CH2C(CH3)=CH2 |

| 4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline | C12H14ClN3O | 251.71 | 3.1* | –Cl, oxadiazole ring |

*Estimated based on structural analogs.

Crystallographic Insights

- Derivatives of 4-methoxy-2-methylaniline show dihedral angles of 55.30–87.78° between aromatic rings, indicating significant non-planarity due to substituent interactions .

- Weak C–H⋯O hydrogen bonds stabilize crystal structures, a feature likely shared with the target compound due to its methoxy group .

Q & A

Q. What are the optimal synthetic routes for 4-(1-methoxy-2-methylpropan-2-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Friedel-Crafts alkylation : Reacting aniline derivatives with 1-methoxy-2-methylpropan-2-yl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C .

- Cross-coupling : Palladium-catalyzed coupling of aryl halides with pre-functionalized ethers under inert atmospheres (e.g., N₂ or Ar) .

Key considerations : - Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) affects reaction rates .

- Impurities like regioisomers may form due to competing substitution pathways; column chromatography or recrystallization is recommended for purification .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly to distinguish between para/meta substitution .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm) confirm the substituent .

- NOESY : Correlates spatial proximity of aromatic protons and the methoxy group to confirm substitution pattern .

- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., C₁₂H₁₇NO⁺ requires m/z 191.1310) .

Q. What are the primary chemical reactivity trends observed for this aniline derivative?

Methodological Answer:

- Oxidation : The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .

- Electrophilic substitution : The methoxy-isopropyl group deactivates the ring, directing substituents to meta positions. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines but leaves the methoxy-isopropyl group intact .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic effects of the methoxy-isopropyl group on aromatic ring reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methoxy-isopropyl group withdraws electron density via inductive effects, reducing ring electron density (HOMO-LUMO gap ~5.2 eV) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric clashes and hydrogen-bonding potential of the methoxy-isopropyl group .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 4-trifluoromethyl derivatives) to isolate the methoxy-isopropyl group’s contribution .

- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., tyrosine kinases) to quantify potency discrepancies .

- Controlled oxidation studies : Test if oxidation byproducts (e.g., quinones) contribute to observed cytotoxicity .

Q. How can regioselectivity challenges in functionalizing the aromatic ring be addressed?

Methodological Answer:

- Directing group engineering : Temporarily install removable groups (e.g., boronic esters) to steer substitution to desired positions .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions (e.g., dimerization) through rapid heating/cooling cycles .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (BOC) groups to shield the aniline nitrogen during harsh reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.